molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No.: B130653
CAS No.: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-Tris(benzyloxy)benzoate (MBTB) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid, which is an important compound in many biological systems. MBTB has been found to have a variety of biochemical and physiological effects, and has been used in experiments to study the effects of various drugs on the human body.

Scientific Research Applications

Liquid Crystalline Properties and Supramolecular Networks

Methyl 3,4,5-Tris(benzyloxy)benzoate is studied for its role in the formation of liquid crystalline properties and supramolecular networks. For instance, Beginn, Zipp, and Möller (2000) explored the crystallization and supramolecular aggregation of derivatives of this compound in methacrylate mixtures. They observed the formation of "supramolecular interpenetrating networks," consisting of isotropic polymethacrylate resin and supramolecular aggregates, connected covalently to the resin phase. This research highlights the compound's potential in creating complex molecular structures with specific physical properties (Beginn, Zipp, & Möller, 2000).

Supramolecular Dendrimers and Molecular Recognition

Research by Percec et al. (1998) demonstrated the utility of this compound in the synthesis of self-assembling monodendrons. These monodendrons can form cylindrical and spherical supramolecular dendrimers, displaying remarkable self-organizing capabilities. This work illustrates the potential of this compound in the creation of advanced molecular architectures, which are crucial in materials science and nanotechnology (Percec et al., 1998).

Mesophase Formation in Polymers

Another significant application is in the formation of mesophases in polymers. For example, Beginn, Zipp, and Möller (2000) described the synthesis of liquid crystalline derivatives containing this compound. They observed hexagonal columnar disordered structures and the formation of lyotropic columnar phases in methacrylate solvents. This research contributes to understanding the self-assembly and phase behavior of polymers, which is essential in the development of new polymeric materials (Beginn, Zipp, & Möller, 2000).

Impact on Phase Behavior and Stability in Supramolecular Structures

The compound's influence on phase behavior and stability in supramolecular structures is another vital area of research. Percec et al. (1998) studied its role in forming hexagonal columnar mesophases in molecular and macromolecular self- and co-assembled columns. Their findings contribute to the understanding of mesophase behavior and stability, important for designing and synthesizing new liquid crystalline materials (Percec et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSJTNDKNFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326202
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-94-1
Record name 70424-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

105 g (0.83 mol) of benzyl chloride are added dropwise at 56° C., under reflux, over a period of 10 minutes, to 18.4 g (0.1 mol) of 3,4,5-trihydroxybenzoic acid methyl ester, 50.0 g (0.48 mol) of sodium carbonate and 10.0 g (0.06 mol) of potassium iodide in 200 ml of acetone. After a further 20 hours at reflux, 500 ml of water are added at room temperature and the mixture is then extracted with ether. The crude product is worked up in customary manner, excess benzyl chloride is removed by distillation, and the residue is recrystallised from hexane/ethyl acetate. Colourless crystals, yield 45.0 g (98% of theory)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3,4,5-trihydroxybenzoate (16) (55.24 g, 0.3 mol), benzyl chloride (113.93 g, 0.9 mol), potassium carbonate (124.39 g, 0.9 mol) and potassium iodide (catalytic amount) were mechanically stirred in dry DMSO (200 mL) at room temperature overnight. Water (200 mL) was added and the crude product isolated by filtration. Evaporation of residual solvents in a vacuum desiccator left a pale yellow solid which was essentially pure product. Yield: 128.2 g (94%).
Quantity
55.24 g
Type
reactant
Reaction Step One
Quantity
113.93 g
Type
reactant
Reaction Step One
Quantity
124.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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